![molecular formula C24H25Cl2F3N4O B608556 PIM-447 dihydrochloride CAS No. 1820565-69-2](/img/structure/B608556.png)
PIM-447 dihydrochloride
Overview
Description
PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . PIM-447 dihydrochloride displays dual antimyeloma and bone-protective effects .
Molecular Structure Analysis
PIM-447 dihydrochloride is a potent, orally available, and selective pan-PIM kinase inhibitor . It has Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively .Scientific Research Applications
Inhibition of PIM Kinases
PIM-447 dihydrochloride is a potent inhibitor of PIM kinases, with Ki values of 6, 18, and 9 pM for PIM1, PIM2, and PIM3, respectively . These kinases have roles in cell cycle progression and survival .
Antimyeloma Effects
PIM-447 dihydrochloride has shown significant antimyeloma effects. It has been found to inhibit the proliferation of multiple myeloma (MM) cells in a dose-dependent manner .
Bone-Protective Effects
In addition to its antimyeloma effects, PIM-447 dihydrochloride also displays bone-protective effects . This makes it a potential therapeutic agent for conditions that affect bone health.
Induction of Apoptosis
PIM-447 dihydrochloride has been found to induce apoptosis, a process of programmed cell death . This is particularly important in the context of cancer treatment, where inducing apoptosis in cancer cells can help control the spread of the disease.
Inhibition of Tumor Growth
In preclinical studies, PIM-447 dihydrochloride demonstrated significant inhibition of tumor growth in xenograft mouse models of MM . This supports the clinical development of PIM-447 dihydrochloride in MM patients.
Potential Treatment for Hematologic Malignancies
Given its effects on PIM kinases, which are associated with hematologic malignancies, PIM-447 dihydrochloride is being developed for the treatment of patients with MM and other hematologic malignancies .
Mechanism of Action
Target of Action
PIM-447 dihydrochloride, also known as LGH447 dihydrochloride, is a potent, orally available, and selective pan-PIM kinase inhibitor . The primary targets of this compound are the PIM kinases, specifically PIM1, PIM2, and PIM3 . These kinases are serine/threonine protein kinases that play roles in cell cycle progression and survival .
Mode of Action
PIM-447 dihydrochloride interacts with its targets (PIM1, PIM2, and PIM3) by inhibiting their kinase activity . This inhibition is achieved through competitive binding to the ATP-binding pocket of the kinases, preventing them from phosphorylating their substrates .
Biochemical Pathways
The inhibition of PIM kinases by PIM-447 dihydrochloride affects several biochemical pathways. These kinases are involved in cell cycle progression and survival, so their inhibition can lead to a decrease in cell proliferation . For example, PIM-447 dihydrochloride has been shown to increase the percentage of cells in the G0/G1 phase and decrease the proliferative phases (S and G2/M) of the cell cycle .
Pharmacokinetics
The pharmacokinetic properties of PIM-447 dihydrochloride are currently under investigation in clinical trials . The compound is administered orally and is being studied for its absorption, distribution, metabolism, and excretion (ADME) properties . The maximum tolerated dose (MTD) of LGH447 administered as a single agent, orally, once daily has been determined to be 500 mg .
Result of Action
The molecular and cellular effects of PIM-447 dihydrochloride’s action include a decrease in cell proliferation and the induction of apoptosis . It has been shown to promote the cleavage of initiator caspases, such as caspases 8 and 9, and also the cleavage of the effector caspases 3 and 7, together with PARP cleavage . These effects contribute to its dual antimyeloma and bone-protective effects .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of PIM-447 dihydrochloride is an area of ongoing research. It has been demonstrated that the compound is effective in both in vitro and in vivo settings . In preclinical studies, it has shown significant tumor growth inhibition in xenograft mouse models of multiple myeloma .
Safety and Hazards
Future Directions
PIM kinases have been recently proposed as new therapeutic targets in oncology . PIM-447 is the only pan-PIM kinase inhibitor that has reached clinical development in multiple myeloma with promising preliminary efficacy results . It displays dual antimyeloma and bone-protective effects , and it potently synergizes with current standards of care .
properties
IUPAC Name |
N-[4-[(1R,3S,5S)-3-amino-5-methylcyclohexyl]pyridin-3-yl]-6-(2,6-difluorophenyl)-5-fluoropyridine-2-carboxamide;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23F3N4O.2ClH/c1-13-9-14(11-15(28)10-13)16-7-8-29-12-21(16)31-24(32)20-6-5-19(27)23(30-20)22-17(25)3-2-4-18(22)26;;/h2-8,12-15H,9-11,28H2,1H3,(H,31,32);2*1H/t13-,14+,15-;;/m0../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVRSHQQSBGCMJE-ALGQTRDQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H](C[C@H](C1)N)C2=C(C=NC=C2)NC(=O)C3=NC(=C(C=C3)F)C4=C(C=CC=C4F)F.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25Cl2F3N4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
PIM-447 dihydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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